1-ethyl-2-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole
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Overview
Description
1-ethyl-2-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole is a complex chemical compound with a unique molecular structure that presents intriguing possibilities for scientific and industrial applications. Its structure combines benzodiazole and pyrrolo elements, which are commonly found in numerous bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-ethyl-2-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole typically involves multi-step organic synthesis. Each step must be precisely controlled to ensure the correct formation of the desired molecular structure:
Initial Steps: : The process generally begins with the preparation of the benzodiazole core.
Subsequent Reactions: : This core is then subjected to a series of condensation, cyclization, and substitution reactions to introduce the various functional groups (ethyl, oxane-4-carbonyl, and octahydropyrrolo[3,4-c]pyrrol-2-yl).
Industrial Production Methods
Scaling Up: : For industrial-scale production, the reaction conditions are optimized to enhance yield and purity while minimizing costs. This often involves fine-tuning reaction times, temperatures, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions under controlled conditions, leading to the formation of various oxidative by-products.
Reduction: : Reduction reactions can be performed to modify the functional groups, affecting the overall reactivity and properties of the compound.
Substitution: : It can undergo nucleophilic and electrophilic substitution reactions, making it versatile for further chemical modifications.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Typical reducing agents are lithium aluminium hydride (LAH) and sodium borohydride (NaBH4).
Substitution: : Reagents like halogens (Cl2, Br2) and strong nucleophiles (NaOH, NH3) are frequently used.
Major Products
Depending on the reaction conditions, the compound can yield various derivatives with altered functional groups, enhancing its application spectrum in different fields.
Scientific Research Applications
Chemistry: : It is explored for its potential use as a building block in organic synthesis, facilitating the creation of new complex molecules. Biology : It might serve as a bioactive molecule, interacting with biological macromolecules such as proteins and nucleic acids. Medicine : Its structural properties make it a candidate for drug discovery, potentially interacting with specific enzymes or receptors. Industry : The compound's stability and reactivity offer potential for the development of new materials and catalysts.
Mechanism of Action
Molecular Targets and Pathways
The compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors.
The pathways involved could include modulation of enzymatic activity, alteration of cellular signaling pathways, and binding to nucleic acids.
Comparison with Similar Compounds
Unique Properties
Compared to other benzodiazole derivatives, this compound's unique combination of functional groups grants it distinctive reactivity and biological activity.
Similar compounds include other benzodiazole derivatives, but none have the exact same substituent pattern, which could confer unique properties and applications.
List of Similar Compounds
1H-1,3-benzodiazole
2-methyl-1H-1,3-benzodiazole
5-nitro-1H-1,3-benzodiazole
Hopefully, this deep dive into 1-ethyl-2-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole gives you a comprehensive understanding of its significance and potential
Properties
IUPAC Name |
[2-(1-ethylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-2-25-19-6-4-3-5-18(19)22-21(25)24-13-16-11-23(12-17(16)14-24)20(26)15-7-9-27-10-8-15/h3-6,15-17H,2,7-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOIFGSRGGNSLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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